molecular formula C7H6BrClO B128993 3-Bromo-4-chloroanisole CAS No. 2732-80-1

3-Bromo-4-chloroanisole

Cat. No.: B128993
CAS No.: 2732-80-1
M. Wt: 221.48 g/mol
InChI Key: SQHMXVXKKCXIGN-UHFFFAOYSA-N
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Description

3-Bromo-4-chloroanisole is an organic compound with the molecular formula C7H6BrClO. It is a derivative of anisole, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by bromine and chlorine atoms, respectively. This compound is a clear, colorless to pale yellow liquid and is used as a synthetic intermediate in various chemical reactions .

Preparation Methods

3-Bromo-4-chloroanisole can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of anisole. The reaction typically occurs in the presence of a catalyst such as iron(III) chloride (FeCl3) and under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial production methods often involve the use of large-scale reactors and continuous flow processes to maintain consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored and optimized to achieve high efficiency and purity .

Chemical Reactions Analysis

3-Bromo-4-chloroanisole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents on the benzene ring .

Comparison with Similar Compounds

3-Bromo-4-chloroanisole can be compared with other similar compounds, such as:

    4-Bromoanisole: This compound has a bromine atom at the 4-position and a methoxy group at the 1-position.

    3-Bromoanisole: This compound has a bromine atom at the 3-position and a methoxy group at the 1-position.

    2-Bromo-4-chloroanisole: This compound has bromine and chlorine atoms at the 2- and 4-positions, respectively.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-chloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHMXVXKKCXIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60639951
Record name 2-Bromo-1-chloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2732-80-1
Record name 3-Bromo-4-chloroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2732-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-chloro-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60639951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How effective is the silica-supported palladium catalyst in the hydrodehalogenation of 3-Bromo-4-chloroanisole compared to similar compounds?

A1: The research by Ukisu et al. [] focuses on comparing the reactivity of brominated and chlorinated anisoles in hydrogen-transfer hydrodehalogenation using a silica-supported palladium catalyst. The study found that brominated anisoles, like this compound, exhibit significantly higher reactivity than their chlorinated counterparts under the investigated conditions. This difference in reactivity is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, making the former easier to cleave during the catalytic process. While the study doesn't provide specific data on the exact conversion rate for this compound, it highlights the effectiveness of this catalyst system for the hydrodehalogenation of brominated aromatic compounds like this compound.

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